2,5-Furandicarboxylic acid

描述

It was first synthesized by Rudolph Fittig and Heinzelmann in 1876 through the action of concentrated hydrobromic acid on mucic acid . This compound has gained significant attention due to its potential as a renewable resource and its applications in green chemistry.

准备方法

合成路线和反应条件: 脱氢粘酸可以通过多种方法合成:

己糖衍生物的脱水: 该方法涉及醛糖酸,如粘酸的酸催化三重脱水。

2,5-二取代呋喃的氧化: 该方法包括用空气在不同催化剂上氧化羟甲基糠醛 (HMF)。

各种呋喃衍生物的催化转化: 这涉及使用不同的催化剂将呋喃衍生物转化为脱氢粘酸.

羟甲基糠醛的生物转化: 该方法利用基因工程微生物和酶学方法将 HMF 转化为脱氢粘酸.

工业生产方法: 脱氢粘酸的工业生产主要集中在从生物质中提取的 HMF 的氧化。 杜邦和ADM 等公司已为大规模生产脱氢粘酸申请了专利 .

反应类型:

常用试剂和条件:

氧化试剂: 贵金属催化剂,如铂或钯,通常用于 HMF 的氧化.

酯化试剂: 碳酸二甲酯和硫酸铁 (III) 可用于脱氢粘酸的酯化.

主要产物:

氧化产物: HMF 氧化的主要产物是脱氢粘酸.

科学研究应用

Poly(ethylene furanoate) (PEF)

One of the most notable applications of FDCA is in the production of poly(ethylene furanoate) (PEF), a biobased polymer that offers several advantages over polyethylene terephthalate (PET):

- Mechanical Properties : PEF exhibits improved rigidity and better barrier properties compared to PET, making it suitable for packaging applications.

- Thermal Stability : PEF has a higher glass transition temperature than PET, enhancing its performance in thermal applications .

| Property | PEF | PET |

|---|---|---|

| Rigidity | Higher | Lower |

| Barrier Performance | Superior | Standard |

| Thermal Stability | High | Moderate |

Other Biopolymers

FDCA can also be used to produce various other biopolymers, including poly(ethylene dodecanedioate-2,5-furandicarboxylate) (PEDF) and copolymers with different diols or diamines. These materials show promise for applications requiring biodegradable options with enhanced mechanical properties .

Chemical Synthesis

FDCA serves as a precursor for the synthesis of various valuable chemicals:

- Biochemicals : It can be converted into succinic acid and other dicarboxylates used in pharmaceuticals and agrochemicals.

- Fungicides and Corrosion Inhibitors : FDCA derivatives are employed in the formulation of agricultural chemicals and materials that resist corrosion .

Biocatalytic Methods

Recent advancements have highlighted biocatalytic methods for synthesizing FDCA from 5-hydroxymethylfurfural (HMF). These methods offer several benefits:

- Mild Reaction Conditions : Biocatalysis typically operates under ambient conditions, reducing energy consumption.

- Higher Selectivity : Enzymatic processes can yield FDCA with fewer by-products compared to traditional chemical methods .

Electrocatalytic Synthesis

Electrocatalytic methods are gaining traction for the efficient conversion of HMF to FDCA using non-noble metal catalysts. This approach is environmentally friendly and economically viable, providing an alternative pathway for large-scale production .

Industrial Applications

Several companies are exploring FDCA's potential in commercial applications:

- Avantium : This company has developed processes for directly converting fructose into FDCA without isolating HMF, streamlining production and enhancing yield .

- Research Collaborations : Various academic institutions are partnering with industry players to optimize the synthesis processes and explore new applications for FDCA-based materials.

作用机制

相似化合物的比较

脱氢粘酸因其可再生性和在绿色化学中的潜在应用而独一无二。类似的化合物包括:

对苯二甲酸: 用于生产聚对苯二甲酸乙二醇酯 (PET),但来源于不可再生的石油资源.

间苯二甲酸: 另一种用于聚合物生产的芳香族二羧酸,但也来源于石油.

脱氢粘酸因其在各种应用中替代石油基化合物的潜力而脱颖而出,有助于可持续性和环境保护。

生物活性

2,5-Furandicarboxylic acid (FDCA) is a furan derivative that has garnered significant attention in recent years due to its potential as a sustainable alternative to petroleum-derived chemicals, particularly in the production of bioplastics and other polymers. This article explores the biological activity of FDCA, focusing on its metabolic pathways, toxicity, and applications in sustainable chemistry.

Overview of this compound

FDCA is primarily produced from the oxidation of hydroxymethylfurfural (HMF), which is derived from biomass. It serves as a key monomer for the synthesis of polyethylene furanoate (PEF), a biodegradable polymer that can replace polyethylene terephthalate (PET) in various applications . The conversion of HMF to FDCA involves several enzymatic and chemical processes, highlighting its importance in biotechnological applications.

Biotransformation

FDCA is not only a product of industrial processes but also a metabolite found in various organisms. In humans, FDCA is present in urine and blood plasma, albeit in negligible amounts . The metabolic pathway for FDCA involves the degradation of HMF by specific bacterial strains such as Cupriavidus basilensis, which utilize gene clusters responsible for its conversion. These pathways include:

- HMF to FDCA Conversion : The enzyme furfural/HMF oxidoreductase catalyzes the oxidation of HMF to FDCA .

- Subsequent Metabolism : After its formation, FDCA can enter the tricarboxylic acid (TCA) cycle through various intermediates like 2-furoic acid .

Toxicity

Despite its utility, FDCA and its precursors can exhibit toxic effects on living organisms. Furanic aldehydes, including HMF, are known to induce reactive oxygen species (ROS), leading to cellular damage . Studies have shown that these compounds can affect nucleic acids and proteins within microbial cells, thereby influencing their growth and metabolic activities .

Applications in Sustainable Chemistry

FDCA's potential extends beyond its role as a monomer; it is also being explored for various applications in sustainable chemistry:

- Bioplastics : FDCA is a promising candidate for producing bioplastics like PEF, which offers similar properties to PET but with enhanced biodegradability .

- Biorefinery Processes : Recent research has focused on utilizing marine plants as feedstocks for FDCA production, emphasizing eco-friendly methods such as ionic liquid-based solvents and deep eutectic solvent systems . This approach not only supports sustainability but also enhances economic viability in chemical manufacturing.

Production Efficiency Enhancements

Recent studies have demonstrated advancements in the catalytic processes for FDCA production. For instance, bimetallic catalysts have shown improved efficiency in converting HMF into FDCA under mild conditions . These innovations are crucial for scaling up production while minimizing environmental impacts.

Marine Plant-Based Biorefineries

A pioneering study proposed a marine plant-based biorefinery model for FDCA production. This research outlines innovative strategies for enhancing the depolymerization of storage glucans found in macroalgae and seagrass, thereby increasing yield and sustainability .

Summary Table of Biological Activities and Applications

| Aspect | Details |

|---|---|

| Metabolic Pathway | Conversion from HMF via bacterial enzymes; enters TCA cycle |

| Toxicity | Induces ROS; affects cellular components |

| Applications | Bioplastics (PEF), corrosion inhibitors, fungicides |

| Production Methods | Catalytic processes (biocatalysis, photocatalysis), biorefinery approaches |

| Sustainability Impact | Reduces reliance on petroleum; promotes renewable feedstocks |

属性

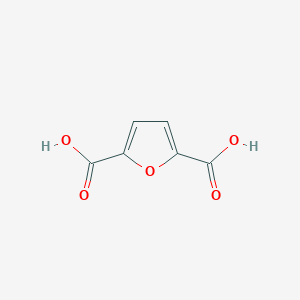

IUPAC Name |

furan-2,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4O5/c7-5(8)3-1-2-4(11-3)6(9)10/h1-2H,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHTHALBTIRVDBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062927 | |

| Record name | 2,5-Furandicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2,5-Furandicarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004812 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1 mg/mL at 18 °C | |

| Record name | 2,5-Furandicarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004812 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3238-40-2 | |

| Record name | 2,5-Furandicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3238-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Furandicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003238402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Furandicarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40740 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Furandicarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Furandicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Furan-2,5-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.819 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-FURANDICARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73C4JJ695C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,5-Furandicarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004812 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

342 °C | |

| Record name | 2,5-Furandicarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004812 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main challenges in producing FDCA on an industrial scale?

A1: The classical method for FDCA production, involving the oxidation of 5-hydroxymethylfurfural (HMF), faces drawbacks that hinder large-scale production. These challenges include:

Q2: What alternative methods are being explored to synthesize FDCA more efficiently and sustainably?

A2: Researchers are investigating various innovative approaches for FDCA synthesis, including:

- Use of non-noble metal catalysts: Employing catalysts based on manganese oxide [], cobalt-bismuth binary oxide [], or cobalt boride/g-C3N4 nanosheets [] offers a cost-effective alternative to precious metal catalysts.

- Electrocatalytic oxidation: This method utilizes electricity to drive the oxidation of HMF to FDCA, potentially reducing the reliance on chemical oxidants [, , ].

- Biocatalytic conversion: Utilizing enzymes like aryl alcohol oxidase, peroxygenase, and galactose oxidase offers a milder and more environmentally friendly approach [].

- Direct conversion from fructose: This strategy simplifies the process by eliminating the need for separate HMF production [].

Q3: Can you elaborate on the use of non-noble metal catalysts in FDCA synthesis?

A3: Non-noble metal catalysts, such as manganese oxide [] or cobalt-bismuth binary oxide [], are being actively researched for their potential to replace expensive noble metal catalysts in FDCA production. These catalysts have shown promising activity and selectivity towards FDCA while being significantly more cost-effective.

Q4: How does the choice of catalyst affect the efficiency of FDCA synthesis?

A4: The catalyst plays a critical role in determining the reaction pathway, yield, and selectivity of FDCA synthesis []. Different catalysts, such as gold nanoparticles on various supports [, ], ruthenium supported on zirconia [], or cobalt boride [], exhibit different activities and selectivities towards FDCA. For instance, gold catalysts have shown high selectivity towards FDCA [], while silver catalysts exhibit a preference for producing 5-hydroxymethyl-2-furancarboxylic acid (HFCA) [].

Q5: Can FDCA be produced directly from fructose, bypassing the HMF intermediate?

A5: Yes, researchers have developed processes for the direct conversion of fructose to FDCA []. This approach utilizes a combined dehydration-oxidation strategy, often employing a bifunctional catalyst that can facilitate both reactions in one pot. This direct conversion eliminates the need for HMF isolation and purification, simplifying the process and potentially improving its overall efficiency.

Q6: What makes FDCA a suitable replacement for terephthalic acid in polyester production?

A6: FDCA shares a structural similarity with terephthalic acid, making it a promising substitute in the production of polyesters [, ]. FDCA-based polyesters, such as polyethylene furanoate (PEF), exhibit comparable or even superior properties to their petroleum-based counterparts, including enhanced thermal stability, improved barrier properties (e.g., reduced gas permeability) [, , , ], and potential for biodegradability [].

Q7: What specific properties of FDCA-based polyesters make them attractive for packaging applications?

A7: FDCA-based polyesters, like PEF, possess several advantageous properties for packaging, including:

- Excellent barrier properties: PEF exhibits significantly lower permeability to oxygen and carbon dioxide compared to traditional PET, making it ideal for preserving the freshness and shelf life of food and beverages [, , ].

- Improved thermal stability: The higher glass transition temperature of PEF allows for its use in hot-fill applications, expanding its potential applications in food packaging [, ].

- Potential for biodegradability: Research suggests that FDCA-based polyesters may be more susceptible to biodegradation than conventional PET, offering a more sustainable end-of-life solution [].

Q8: Beyond packaging, what other applications are being explored for FDCA-based polymers?

A8: The unique properties of FDCA-based polymers have spurred research into diverse applications beyond packaging, including:

- Textiles: The incorporation of FDCA into polyesters for textile fibers can enhance their thermal and mechanical properties [, ].

- Coatings: FDCA-based resins exhibit potential for use in high-performance coatings due to their good adhesion, thermal stability, and resistance to chemicals [, ].

- Thermosets: FDCA can be used to synthesize epoxy resins with high biomass content, potentially leading to more sustainable alternatives to traditional epoxy resins [, , ].

Q9: How does the incorporation of other monomers affect the properties of FDCA-based copolymers?

A9: The properties of FDCA-based copolymers can be tailored by incorporating different comonomers into the polymer backbone [, , , ]. For example, adding 1,4-cyclohexanedimethanol (CHDM) to poly(butylene 2,5-furandicarboxylate) (PBF) increases its glass transition temperature (Tg), thermal stability, and influences its crystallinity []. Similarly, incorporating 2,2,4,4-tetramethyl-1,3-cyclobutanediol (CBDO) into PEF, PPF, and PBF results in copolyesters with increased Tg, improved barrier properties, and enhanced transparency [].

Q10: How does the polymerization method influence the properties of the resulting FDCA-based polymer?

A10: The polymerization method significantly impacts the molecular weight, sequence distribution, and ultimately, the properties of FDCA-based polymers. Different polymerization techniques, such as direct esterification [, ], transesterification [], and ring-opening polymerization [], can lead to variations in the final polymer characteristics.

Q11: How does the use of FDCA contribute to a more sustainable plastics industry?

A11: FDCA's derivation from renewable biomass sources, such as sugars obtained from plants [], positions it as a sustainable alternative to petroleum-based terephthalic acid. This shift towards bio-based monomers helps reduce the reliance on fossil fuels and promotes a circular economy by utilizing renewable resources.

Q12: Are there any environmental concerns associated with the production or disposal of FDCA-based materials?

A12: While FDCA-based materials offer a promising route towards sustainable plastics, some environmental considerations remain:

Q13: How are computational methods being applied in FDCA research?

A13: Computational chemistry plays a crucial role in understanding and optimizing FDCA synthesis and its applications:

- Catalyst design: Density functional theory (DFT) calculations can be used to model and predict the catalytic activity and selectivity of various catalysts for HMF oxidation to FDCA [].

- Polymer property prediction: Molecular dynamics (MD) simulations can predict the thermal, mechanical, and barrier properties of FDCA-based polymers, aiding in the design of materials with desired characteristics [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。